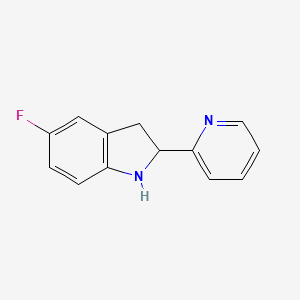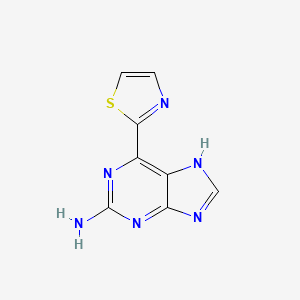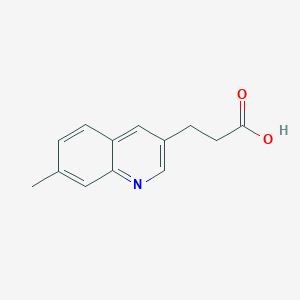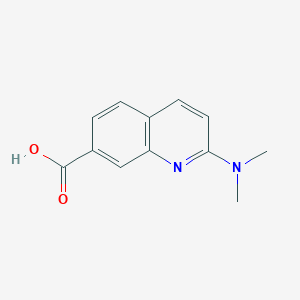
4-Bromo-1-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and trimethylsilyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole typically involves the bromination of 1-(trimethylsilyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base, such as potassium phosphate (K3PO4), in solvents like toluene or ethanol.
Reduction Reactions: Conducted using hydrogen gas and a palladium catalyst in an inert solvent like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-alkyl pyrazoles.
Reduction Reactions: The major product is 1-(trimethylsilyl)-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of novel materials with unique properties.
Catalysis: Studied for its potential role as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyrazole ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-(trimethylsilyl)-1H-indole
Uniqueness
4-Bromo-1-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both bromine and trimethylsilyl groups on the pyrazole ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
189332-04-5 |
|---|---|
Molecular Formula |
C6H11BrN2Si |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11BrN2Si/c1-10(2,3)9-5-6(7)4-8-9/h4-5H,1-3H3 |
InChI Key |
SUTUNURRCQYSQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=C(C=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)




![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)


